molecular formula C21H18ClF2N3OS B2739309 N-(1,3-benzodioxol-5-ylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide CAS No. 1113122-98-7

N-(1,3-benzodioxol-5-ylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide

Cat. No. B2739309
CAS RN: 1113122-98-7
M. Wt: 433.9
InChI Key: QAZXFPFZGFENRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H18ClF2N3OS and its molecular weight is 433.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Evaluation

A study highlighted the design, synthesis, and evaluation of a series of compounds for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Structural Characterization and Biological Activity

Another research presented the synthesis, characterization (via NMR, IR, and Mass spectral studies), and biological activity evaluation (including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies) of a specific compound, showcasing its remarkable anti-TB activity and superior anti-microbial activity (Mamatha S.V et al., 2019).

Molecular Rearrangement Studies

Research on molecular rearrangement involving sulfur compounds and pyrolysis of specific derivatives provided insights into the decomposition processes and suggested a free radical mechanism for obtained products (Atalla et al., 1996).

2D-QSAR Study on Anti-inflammatory Activity

A 2D-QSAR study of novel derivatives of 1,3,4-Oxadiazoles was conducted to explore their potential anti-inflammatory activity, demonstrating a wide spectrum of biological activities of these derivatives (Somashekhar & Kotnal, 2020).

Microwave-Assisted Synthesis and Biological Activities

One study focused on the microwave-assisted synthesis of hybrid molecules containing various moieties and investigating their antimicrobial, antilipase, and antiurease activities, some compounds showed good-moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013).

Synthesis and Antimicrobial Activities

Research into the synthesis and antimicrobial evaluation of new compounds revealed moderate to significant antimicrobial activity, underscoring the potential of these derivatives in developing new antimicrobial agents (Gul et al., 2017).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-[(4-fluorophenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3OS/c22-17-2-1-3-18(24)16(17)12-29-21-25-19-8-9-27(11-15(19)20(28)26-21)10-13-4-6-14(23)7-5-13/h1-7H,8-12H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZXFPFZGFENRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC3=C(C=CC=C3Cl)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.